1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid
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Overview
Description
1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group, which is known to protect amines during organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets by protecting amines during biochemical reactions, and then be removed to allow the amines to participate in subsequent reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the addition and removal of the BOC group are pH-dependent processes . Therefore, changes in pH could affect the compound’s ability to protect amines and its overall efficacy. Additionally, the compound’s stability and reactivity may be influenced by temperature and the presence of other reactive molecules.
Biochemical Analysis
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that are essential for further biochemical processes. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of 1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects .
Dosage Effects in Animal Models
The effects of 1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid is crucial for its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it participates in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group of octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for the removal of the Boc group.
Hydrochloric acid (HCl): Another reagent for Boc deprotection, often used in methanol.
Major Products Formed
Deprotected amine: The primary product formed after the removal of the Boc group is the free amine, which can further participate in various chemical transformations.
Scientific Research Applications
1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals where the Boc group serves as a protecting group for amines.
Biochemistry: Utilized in peptide synthesis to protect amino groups during chain elongation.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amine with a similar structure.
N-Boc-piperidine: A Boc-protected piperidine derivative.
Uniqueness
1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group, which provides stability and ease of removal, making it highly valuable in synthetic chemistry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-5-13(10(16)17)8-14-6-4-9(13)15/h9,14H,4-8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSFCOFBYPGVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCNC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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